

Application Notes: Basic Violet 14 in Bacterial Staining

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Compound of Interest

Compound Name: Basic violet 14

Cat. No.: B147767

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Introduction

Basic Violet 14, also known as Basic Fuchsin or Rosanilin, is a triarylmethane dye widely employed in microbiology for bacterial staining procedures.[1][2][3] As a cationic (basic) dye, it possesses a positive charge that facilitates its binding to negatively charged components within bacterial cells, such as the peptidoglycan and teichoic acids in the cell wall.[4] This electrostatic interaction is fundamental to its function as a potent staining agent. Its most critical application is as the primary stain in the Gram staining method, a cornerstone technique for the classification and differentiation of bacteria.[5]

The primary application of **Basic Violet 14** is in the Gram stain, a differential staining technique that divides most bacteria into two major groups: Gram-positive and Gram-negative. This differentiation is based on fundamental differences in the structure of their cell walls.[5]

- Gram-positive bacteria, which have a thick peptidoglycan layer, retain the initial crystal violet-iodine complex after a decolorization step and appear purple or violet.[4][6]
- Gram-negative bacteria, possessing a thin peptidoglycan layer and an outer lipid membrane, do not retain the primary stain complex after decolorization. They are subsequently visualized by a counterstain (commonly safranin) and appear pink or red.[4][6]

Beyond the Gram stain, **Basic Violet 14** is also utilized in other specialized staining protocols, including the Ziehl-Neelsen method for identifying acid-fast bacteria like *Mycobacterium tuberculosis*, where it serves as the primary stain (as part of carbolfuchsin).^[1]

Data Summary

The following table summarizes key quantitative parameters for common applications of **Basic Violet 14** in bacterial staining.

Parameter	Application	Value/Range	Notes
Primary Stain Concentration	Gram Staining	0.1% - 1.0% (w/v) Crystal Violet	A common preparation is Hucker's crystal violet, which includes ammonium oxalate as a stabilizer.[7]
Incubation Time (Primary Stain)	Gram Staining	30 - 60 seconds	Incubation time can be adjusted based on the specific protocol and bacterial species. [8][9]
Mordant Concentration	Gram Staining	Gram's Iodine (1% Iodine, 2% KI)	The mordant forms an insoluble complex with the crystal violet, trapping it in the cell wall.[6]
Incubation Time (Mordant)	Gram Staining	30 - 60 seconds	Ensures complete formation of the crystal violet-iodine complex.[8]
Counterstain Concentration	Gram Staining	0.1% - 0.25% (w/v) Safranin O	Provides contrast by staining decolorized Gram-negative cells pink or red.[9][10]
Incubation Time (Counterstain)	Gram Staining	30 - 60 seconds	Sufficient time for the counterstain to be taken up by Gram-negative cells.[8]
Stain Concentration	Biofilm Quantification	0.1% (w/v) Crystal Violet	Used to stain the total biomass of a bacterial biofilm for quantitative analysis.[11]

Incubation Time (Stain)	Biofilm Quantification	15 - 30 minutes	Longer incubation ensures the dye penetrates the biofilm's extracellular matrix. [7]
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Experimental Protocols

Protocol 1: Gram Staining for Bacterial Differentiation

This protocol outlines the standard procedure for differentiating bacteria into Gram-positive and Gram-negative groups.

Materials and Reagents:

- Microscope slides
- Inoculating loop or sterile swab
- Bunsen burner or heat block
- Staining rack
- Wash bottle with deionized or distilled water
- Primary Stain: Crystal Violet (Hucker's)
 - Solution A: 2 g Crystal Violet (90% dye content) in 20 mL of 95% ethanol.
 - Solution B: 0.8 g Ammonium oxalate in 80 mL of distilled water.
 - Mix Solution A and B. Let stand for 24 hours before use.
- Mordant: Gram's Iodine
 - Dissolve 1 g of iodine and 2 g of potassium iodide (KI) in 300 mL of distilled water.
- Decolorizing Agent:

- 95% Ethanol or a 1:1 mixture of acetone and ethanol.
- Counterstain: Safranin O
 - Stock Solution: 2.5 g Safranin O in 100 mL of 95% ethanol.
 - Working Solution: 10 mL of stock solution in 90 mL of distilled water.
- Immersion oil
- Light microscope

Procedure:

- Smear Preparation: a. Place a small drop of sterile water or saline on a clean microscope slide. b. Aseptically transfer a small amount of bacterial colony to the drop and gently emulsify to create a thin, even smear. c. Allow the smear to air dry completely.
- Heat Fixation: a. Pass the dried slide, smear-side up, through the flame of a Bunsen burner 2-3 times.^[12] The slide should feel warm to the back of the hand, but not hot. This adheres the bacteria to the slide. b. Alternatively, use a methanol fixation method by flooding the slide with absolute methanol for 2 minutes and then letting it air dry.^[8]
- Staining: a. Place the slide on a staining rack and flood the smear with Crystal Violet solution. Let it stand for 1 minute.^[8] b. Gently rinse the slide with a slow stream of water for a maximum of 5 seconds.^[6] c. Flood the slide with Gram's Iodine solution and let it stand for 1 minute.^[8] This acts as a mordant to fix the primary stain. d. Rinse the slide gently with water.
- Decolorization (Critical Step): a. Tilt the slide and apply the decolorizing agent drop by drop until the runoff is clear (typically 3-15 seconds).^{[8][12]} Be careful not to over-decolorize, as this can lead to false Gram-negative results. b. Immediately rinse the slide with water to stop the decolorization process.
- Counterstaining: a. Flood the slide with Safranin solution and let it stand for 1 minute.^[6] b. Gently rinse the slide with water and blot dry carefully with bibulous paper, or allow to air dry.

- Microscopic Examination: a. Place a drop of immersion oil on the stained smear. b. Examine the slide under the oil immersion (100x) objective of a light microscope. c. Results: Gram-positive bacteria will appear violet/purple, while Gram-negative bacteria will appear pink/red. [\[6\]](#)

Protocol 2: Quantitative Biofilm Staining

This protocol is used to quantify the total biomass of a bacterial biofilm grown in a microtiter plate.

Materials and Reagents:

- Sterile 96-well microtiter plate
- Bacterial culture and growth medium
- Phosphate-buffered saline (PBS)
- 0.1% (w/v) Crystal Violet solution
- 30% (v/v) Acetic acid or 95% Ethanol
- Microplate reader

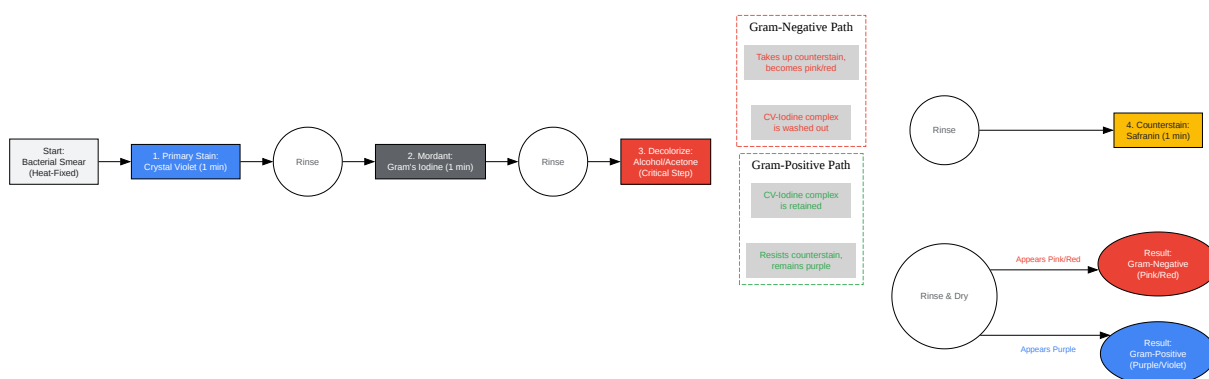
Procedure:

- Biofilm Growth: a. Inoculate bacterial culture into the wells of a 96-well plate with appropriate growth medium. Include wells with sterile medium as a negative control. b. Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature to allow for biofilm formation.
- Washing: a. Carefully remove the planktonic (free-floating) cells and spent medium from each well by aspiration or gentle inversion. b. Wash the wells twice with PBS to remove any remaining non-adherent cells. Be gentle to avoid dislodging the biofilm.
- Staining: a. Add 125 μ L of 0.1% Crystal Violet solution to each well. [\[11\]](#) b. Incubate at room temperature for 15-30 minutes. [\[7\]](#)

- Washing: a. Remove the crystal violet solution. b. Wash the wells several times with water until the water runs clear to remove excess stain.[11]
- Solubilization: a. Add 200 μ L of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm. b. Incubate for 10-30 minutes, potentially with gentle shaking, to ensure all the dye is dissolved.[11]
- Quantification: a. Transfer 125 μ L of the solubilized crystal violet from each well to a new, clean flat-bottomed 96-well plate. b. Measure the absorbance of the solution in a microplate reader, typically at a wavelength between 570-595 nm.[13] The absorbance value is directly proportional to the amount of biofilm biomass.

Visualized Workflow

The following diagram illustrates the key steps and decision points in the Gram staining procedure.



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Caption: Workflow of the Gram staining procedure for bacterial differentiation.

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